N-(4-Bromo-2-fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a morpholine sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.
Amidation: Formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.
Sulfonylation: Introduction of the morpholine sulfonyl group via sulfonyl chloride.
Etherification: Formation of the phenoxyacetamide moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications, such as drug candidates for various diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can be compared with other amide derivatives that have similar structural features, such as:
- N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE
- N-(4-CHLORO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE
- N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE
Uniqueness
The uniqueness of N-(4-BROMO-2-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H20BrFN2O5S |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C19H20BrFN2O5S/c1-13-10-15(29(25,26)23-6-8-27-9-7-23)3-5-18(13)28-12-19(24)22-17-4-2-14(20)11-16(17)21/h2-5,10-11H,6-9,12H2,1H3,(H,22,24) |
InChI Key |
BDMZGWKUGKFLLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.